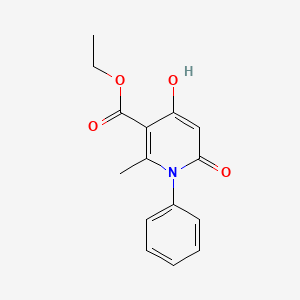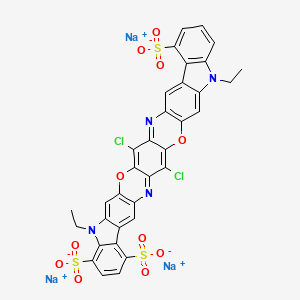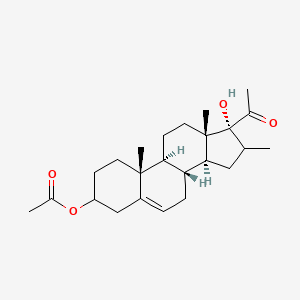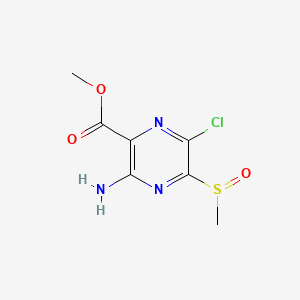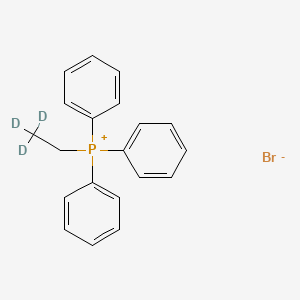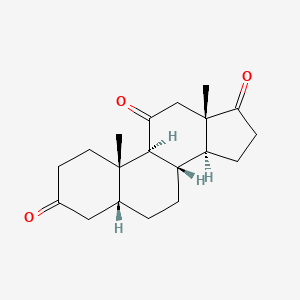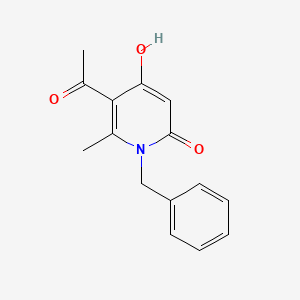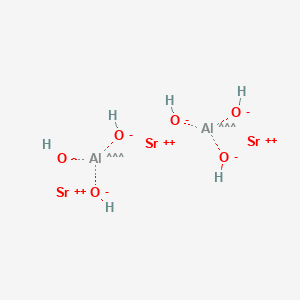
Aluminate (AlO33-), strontium (2:3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminate (AlO33#-), strontium (2:3) is a compound with the chemical formula Sr3Al2O6. It is a type of strontium aluminate, which is known for its luminescent properties. Strontium aluminates are widely used in various applications due to their excellent luminescent properties, high quantum efficiency, and long afterglow time .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium aluminate can be synthesized using several methods, including solid-state synthesis, sol-gel process, precipitation from solution, pyrolysis, combustion techniques, microwave synthesis, and mechano-chemical routes . The solid-state synthesis involves mixing strontium carbonate (SrCO3) and aluminum oxide (Al2O3) and heating the mixture at high temperatures (around 1400°C) to form strontium aluminate .
Industrial Production Methods
In industrial settings, strontium aluminate is often produced using high-temperature solid-phase synthesis. This method involves the sequential multi-stage heat treatment of a concentrated water-carbohydrate solution of aluminum nitrate (Al(NO3)3), strontium nitrate (Sr(NO3)2), and D-glucose . The final product has a molar ratio of SrO:Al2O3 = 1:1.
Chemical Reactions Analysis
Types of Reactions
Strontium aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. When doped with europium (Eu) and dysprosium (Dy), it exhibits photoluminescent properties with long persistence of phosphorescence .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of strontium aluminate include strontium carbonate, aluminum oxide, aluminum nitrate, strontium nitrate, and dopants such as europium and dysprosium . The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed
The major products formed from the reactions of strontium aluminate include various phases of strontium aluminates, such as SrAl2O4, SrAl4O7, Sr3Al2O6, SrAl12O19, and Sr4Al14O25 . These different phases emit different colors of light when activated with suitable dopants .
Scientific Research Applications
Strontium aluminate has a wide range of scientific research applications due to its luminescent properties. It is used in the following fields:
Mechanism of Action
The luminescent properties of strontium aluminate are primarily due to the presence of dopants such as europium and dysprosium. . The mechanism involves the absorption of photons, which excites the electrons in the dopant atoms to higher energy levels. When these electrons return to their ground state, they release energy in the form of visible light .
Comparison with Similar Compounds
Strontium aluminate is unique due to its long afterglow time and high quantum efficiency. Similar compounds include:
Calcium aluminate (CaAl2O4): Used in similar applications but has a shorter afterglow time compared to strontium aluminate.
Barium aluminate (BaAl2O4): Another aluminate compound with luminescent properties but less efficient than strontium aluminate.
Zinc sulfide (ZnS): A traditional phosphor used in glow-in-the-dark materials, but it is less bright and has a shorter afterglow time compared to strontium aluminate.
Strontium aluminate’s superior luminescent properties make it a preferred choice for applications requiring long-lasting and bright phosphorescence .
Properties
CAS No. |
12004-40-9 |
|---|---|
Molecular Formula |
Al2H6O6Sr3 |
Molecular Weight |
418.865 |
InChI |
InChI=1S/2Al.6H2O.3Sr/h;;6*1H2;;;/q;;;;;;;;3*+2/p-6 |
InChI Key |
CJAJNLYQXYFGRI-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al].[Al].[Sr+2].[Sr+2].[Sr+2] |
Synonyms |
Aluminate (AlO33#-), strontium (2:3) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


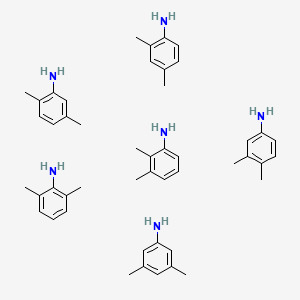
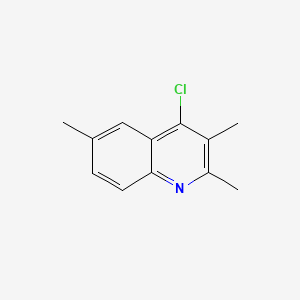
![1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone](/img/structure/B576409.png)
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)
